molecular formula C26H33N3O3S2 B254700 N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine

N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine

カタログ番号 B254700
分子量: 499.7 g/mol
InChIキー: JAIHONUEYHFOHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

作用機序

N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine selectively inhibits the activity of mutated EGFR tyrosine kinase, which is commonly found in NSCLC patients. It binds to the ATP-binding pocket of the mutated EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine has been shown to induce apoptosis (programmed cell death) in EGFR-mutant NSCLC cells, leading to a decrease in tumor size. It also inhibits the proliferation and migration of cancer cells, as well as the formation of new blood vessels that supply nutrients to the tumor.

実験室実験の利点と制限

One advantage of using N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine in lab experiments is its high selectivity for mutated EGFR, which allows for specific targeting of cancer cells without affecting normal cells. Another advantage is its favorable safety profile, which reduces the risk of adverse effects in lab animals. However, a limitation of N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is its high cost, which may limit its use in certain lab experiments.

将来の方向性

There are several future directions for the research and development of N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine. One direction is to investigate its efficacy in combination with other cancer therapies, such as immune checkpoint inhibitors. Another direction is to explore its potential use in other types of cancer that harbor EGFR mutations. Additionally, further studies are needed to understand the mechanisms of resistance to N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine and develop strategies to overcome it.
Conclusion:
In conclusion, N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine is a promising third-generation EGFR TKI that has shown efficacy in the treatment of EGFR-mutant NSCLC. Its selective inhibition of mutated EGFR and favorable safety profile make it a valuable tool for lab experiments and clinical trials. Further research is needed to fully understand its mechanism of action, optimize its use in combination with other therapies, and explore its potential in other types of cancer.

合成法

The synthesis method of N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine involves the reaction of a thiazole derivative with an amine derivative. The thiazole derivative is obtained by reacting 4-bromoacetophenone with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting thiazole derivative is then reacted with 4-methylbenzene-1-amine to obtain the final product, N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine.

科学的研究の応用

N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in inhibiting the growth of EGFR-mutant NSCLC cells, which are resistant to first-generation and second-generation EGFR TKIs. In addition, N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine has demonstrated a favorable safety profile in clinical trials, with fewer side effects compared to other EGFR TKIs.

特性

製品名

N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine

分子式

C26H33N3O3S2

分子量

499.7 g/mol

IUPAC名

4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-methoxypropyl)-N-(4-methylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C26H33N3O3S2/c1-21-8-12-23(13-9-21)27-26-29(18-7-19-32-2)25(20-33-26)22-10-14-24(15-11-22)34(30,31)28-16-5-3-4-6-17-28/h8-15,20H,3-7,16-19H2,1-2H3

InChIキー

JAIHONUEYHFOHR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)CCCOC

正規SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)CCCOC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。